Cas no 5063-65-0 (1,2-Epoxyheptane)

1,2-Epoxyheptane is a seven-carbon epoxide with the molecular formula C₇H₁₄O. This compound is characterized by its reactive oxirane ring, which makes it a valuable intermediate in organic synthesis, particularly in ring-opening reactions and the production of polyols, glycols, and other functionalized derivatives. Its linear alkyl chain contributes to moderate hydrophobicity, enhancing compatibility with nonpolar systems. The epoxide's strained three-membered ring ensures high reactivity under mild conditions, enabling efficient derivatization. 1,2-Epoxyheptane is commonly utilized in polymer chemistry, specialty chemicals, and pharmaceutical applications where controlled reactivity and structural versatility are required. Proper handling is essential due to its potential irritancy and flammability.
1,2-Epoxyheptane structure
1,2-Epoxyheptane structure
Product Name:1,2-Epoxyheptane
CAS No:5063-65-0
MF:C7H14O
MW:114.185462474823
MDL:MFCD00037521
CID:369221
PubChem ID:92215
Update Time:2025-10-31

1,2-Epoxyheptane Chemical and Physical Properties

Names and Identifiers

    • 1,2-Epoxyheptane
    • Heptene 1,2-oxide
    • Oxirane, 2-pentyl-
    • 2-Pentyloxirane
    • 1,2-Heptylene Oxide
    • BS-22663
    • Heptylene oxide
    • Heptane,2-epoxy-
    • NSC 24250
    • MFCD00037521
    • AKOS009157136
    • FT-0693826
    • Heptane, 1,2-epoxy-
    • SCHEMBL50924
    • InChI=1/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H
    • 1-Heptene oxide
    • (+)-1,2-epoxyheptane
    • T72538
    • DTXSID30911736
    • NSC24250
    • EN300-1852162
    • E0312
    • NSC-24250
    • Oxirane, pentyl-
    • CS-0205209
    • 5063-65-0
    • Pentyloxirane
    • 2-Pentyloxirane #
    • MDL: MFCD00037521
    • Inchi: 1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3
    • InChI Key: NMOFYYYCFRVWBK-UHFFFAOYSA-N
    • SMILES: O1CC1CCCCC

Computed Properties

  • Exact Mass: 114.10400
  • Monoisotopic Mass: 114.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 61.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Color/Form: Uncertain
  • Density: 0.84
  • Boiling Point: 144°C(lit.)
  • Refractive Index: 1.4130-1.4150
  • PSA: 12.53000
  • LogP: 1.96550
  • Solubility: Uncertain

1,2-Epoxyheptane Security Information

1,2-Epoxyheptane Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,2-Epoxyheptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0312-5ML
1,2-Epoxyheptane
5063-65-0 >96.0%(GC)
5ml
¥1470.00 2024-04-16
TRC
E589128-50mg
1,2-Epoxyheptane
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$ 58.00 2023-09-07
TRC
E589128-100mg
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100mg
$ 69.00 2023-09-07
TRC
E589128-500mg
1,2-Epoxyheptane
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500mg
$ 173.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E918207-1ml
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5063-65-0 ≥96%(GC)
1ml
¥718.20 2022-01-10
Apollo Scientific
OR919532-1g
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5063-65-0 95%
1g
£150.00 2025-02-21
Apollo Scientific
OR919532-5g
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£535.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KY795-0.2ml
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5063-65-0 96.0%(GC)
0.2ml
¥311.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KY795-1ml
1,2-Epoxyheptane
5063-65-0 96.0%(GC)
1ml
¥922.0 2022-06-10
abcr
AB135561-5 ml
1,2-Epoxyheptane, 96%; .
5063-65-0 96%
5 ml
€363.60 2023-09-18

1,2-Epoxyheptane Suppliers

Amadis Chemical Company Limited
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(CAS:5063-65-0)1,2-Epoxyheptane
Order Number:A965444
Stock Status:in Stock
Quantity:1g/5g/5ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:17
Price ($):334.0/1203.0/184.0
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Additional information on 1,2-Epoxyheptane

Introduction to 1,2-Epoxyheptane (CAS No. 5063-65-0) and Its Emerging Applications in Modern Chemistry

1,2-Epoxyheptane, with the chemical formula C₇H₁₂O and CAS number 5063-65-0, is a cyclic ether compound that has garnered significant attention in the field of organic synthesis and industrial applications. This seven-carbon epoxide is characterized by a three-membered oxygen-containing ring, making it a versatile intermediate in the production of various specialty chemicals. Its unique structural properties have positioned it as a valuable building block in pharmaceuticals, polymers, and agrochemicals, reflecting its broad utility across multiple scientific domains.

The reactivity of 1,2-epoxyheptane stems from the strained three-membered ring of the epoxide group, which readily participates in nucleophilic ring-opening reactions. This characteristic has made it an indispensable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry. Researchers have leveraged this reactivity to develop novel drug candidates and intermediates that exhibit promising biological activities. For instance, recent studies have highlighted its role in constructing heterocyclic frameworks, which are prevalent in many bioactive compounds.

In the realm of polymer science, 1,2-epoxyheptane serves as a monomer or modifier for producing functionalized polymers. Its incorporation into polymer backbones can enhance material properties such as flexibility, thermal stability, and biodegradability. These attributes are particularly relevant in developing sustainable materials for packaging, coatings, and biomedical devices. The growing emphasis on green chemistry has spurred interest in optimizing synthetic routes to minimize waste and energy consumption while maintaining high yields of 1,2-epoxyheptane derivatives.

One of the most compelling applications of CAS no 5063-65-0 is in drug development. The ability to introduce specific functional groups via nucleophilic substitution reactions allows chemists to tailor molecular structures for targeted therapeutic effects. For example, recent advances in medicinal chemistry have demonstrated its use in synthesizing protease inhibitors and kinase inhibitors, which are critical for treating diseases such as cancer and inflammatory disorders. The precision offered by epoxide chemistry has made 1,2-epoxyheptane a preferred choice for medicinal chemists seeking efficient synthetic pathways.

The agrochemical sector has also benefited from the versatility of 1,2-epoxyheptane. Its derivatives are employed as intermediates in the production of herbicides and fungicides that enhance crop protection. By modifying the epoxide ring with various substituents, researchers can fine-tune the biological activity of these compounds to combat resistant pests and optimize agricultural yields. This aligns with global efforts to develop environmentally friendly agrochemicals that reduce reliance on traditional pesticides.

From an industrial perspective, 1,2-epoxyheptane finds utility in specialty chemical manufacturing. Its role as a crosslinking agent in resins and adhesives underscores its importance in producing high-performance materials used in automotive components, electronics, and construction industries. The compound’s compatibility with other monomers and polymers makes it a cornerstone in formulating advanced composites that meet stringent performance requirements.

Recent research has further expanded the applications of CAS no 5063-65-0 by exploring its potential in catalytic processes. Transition metal-catalyzed reactions involving epoxides have opened new avenues for efficient synthetic transformations. These methods not only improve yield but also enable the production of enantiomerically pure compounds, which are essential for pharmaceutical applications where stereochemistry dictates efficacy and safety.

The environmental impact of using 1,2-epoxyheptane has been a subject of increasing scrutiny. While its reactivity is advantageous for synthetic purposes, proper handling and disposal are critical to mitigate potential risks associated with its use. Innovations in green chemistry have led to the development of more sustainable processes that reduce hazardous byproducts and enhance atom economy. Such advancements ensure that the benefits of 1,2-epoxyheptane can be realized without compromising ecological integrity.

In conclusion,1 ,2-Epoxyheptane (CAS No .5063 -65 -0) remains a pivotal compound in modern chemistry due to its broad applicability across pharmaceuticals ,polymers ,and agrochemicals .The ongoing exploration of its reactivity and functionalization strategies continues to drive innovation ,underscoring its enduring relevance .As research progresses ,the integration of sustainable practices will further solidify its role as an essential tool for chemists worldwide . p>

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Amadis Chemical Company Limited
(CAS:5063-65-0)1,2-Epoxyheptane
A965444
Purity:99%/99%/99%
Quantity:1g/5g/5ml
Price ($):334.0/1203.0/184.0
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